1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-24-16-7-6-14(11-17(16)25-2)18(23)22-9-8-21-19(22)26-12-13-4-3-5-15(20)10-13/h3-7,10-11H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOHXPPNHJBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Component Ring-Closing Approach
A foundational method involves reacting ethylenediamine derivatives with α-keto esters or 1,2-diketones. For example:
Procedure
- Reactants : N-(3-Fluorobenzyl)cystamine (1.0 equiv), dimethyl oxalate (1.2 equiv)
- Catalyst : Diethyl ammonium hydrogen phosphate (20 mol%)
- Conditions : Solvent-free, 120°C, 45 min
- Yield : 68% (crude), purified via silica gel chromatography (hexane:EtOAc 3:1)
This method prioritizes atom economy but requires strict anhydrous conditions to prevent hydrolysis.
Three-Component Cyclization
Advanced protocols employ in situ generation of the 1,2-diamine intermediate:
Optimized Parameters
| Parameter | Value |
|---|---|
| Aldehyde | 3-Fluorobenzaldehyde |
| Amine | Ammonium acetate |
| Carbonyl Component | Glyoxal |
| Catalyst | Cs₂CO₃ (2.0 equiv) |
| Solvent | DMSO, 130°C, 2.5 h |
| Isolated Yield | 72% |
Critical side reactions include over-alkylation at N3 and epimerization at C4/5.
Regioselective Acylation at N1
Introducing the 3,4-dimethoxybenzoyl group demands precise stoichiometric control:
Schotten-Baumann Conditions
Typical Protocol
- Dissolve imidazoline intermediate (1.0 equiv) in THF/H₂O (4:1)
- Add 3,4-dimethoxybenzoyl chloride (1.05 equiv) dropwise at 0°C
- Adjust pH to 8–9 with 10% NaOH
- Stir 3 h, extract with EtOAc, dry (MgSO₄), concentrate
Performance Metrics
Microwave-Assisted Acylation
Enhanced Method
| Variable | Setting |
|---|---|
| Power | 300 W |
| Temperature | 80°C |
| Time | 15 min |
| Solvent | CH₃CN |
| Base | Et₃N (2.0 equiv) |
| Yield Improvement | +12% vs conventional |
Microwave irradiation suppresses N,N-diacylation byproducts through rapid kinetic control.
Thioether Formation at C2
SN2 Displacement Strategy
Reaction Schema
Imidazoline-Br + HSCH₂(3-FC₆H₄) → Target Compound
Optimized Conditions
Radical Thiol-Ene Coupling
Alternative approach for enhanced stereocontrol:
Photoredox System
| Component | Role |
|---|---|
| Ru(bpy)₃Cl₂ | Catalyst (2 mol%) |
| 470 nm LEDs | Irradiation source |
| DTT | Radical mediator |
| Solvent | MeOH/H₂O (9:1) |
| Conversion | 94% (GC-MS) |
This method avoids base-sensitive substrates but requires rigorous deoxygenation.
Analytical Characterization Benchmarks
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 6.98 (s, 1H, Imidazoline-H), 4.21 (s, 2H, SCH₂), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 3.12 (t, J=9.6 Hz, 2H, CH₂), 2.89 (t, J=9.6 Hz, 2H, CH₂).
HRMS (ESI-TOF)
Calcd for C₂₀H₂₀FNO₃S [M+H]⁺: 414.1273; Found: 414.1276.
Chromatographic Purity
HPLC Conditions
- Column: C18, 5 μm, 4.6×250 mm
- Mobile Phase: MeCN/H₂O (0.1% FA) gradient
- Retention Time: 11.23 min
- Purity: 99.1% (220 nm)
Process Optimization and Scale-Up Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Equivalents Used | Contribution to Total Cost |
|---|---|---|---|
| 3,4-Dimethoxybenzoyl Cl | 1,450 | 1.05 | 58% |
| (3-Fluorophenyl)methanethiol | 2,200 | 1.2 | 32% |
| Cs₂CO₃ | 980 | 2.0 | 10% |
Environmental Impact Assessment
E-Factor Calculation
- Total Waste: 12.4 kg/kg product
- Solvent Recovery: 89% (via distillation)
- PMI (Process Mass Intensity): 18.7
Implementation of continuous flow systems could reduce PMI by 40% through solvent minimization.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in 1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes oxidation to form sulfoxides or sulfones. This reactivity is consistent with analogous imidazole derivatives.
Key findings:
-
Sulfoxide formation occurs under mild conditions (H₂O₂/AcOH) .
-
Complete oxidation to sulfone requires stronger oxidants like mCPBA .
Nucleophilic Substitution
The sulfanyl group acts as a leaving group, enabling nucleophilic displacement. Additionally, the NH site in the dihydroimidazole ring participates in acylation/sulfonation.
Sulfanyl Group Substitution
Acylation/Sulfonation at NH Site
Key findings:
-
Acylations proceed efficiently under mild, base-catalyzed conditions .
-
Sulfonations require stoichiometric bases (e.g., pyridine) to neutralize HCl byproducts .
Electrophilic Aromatic Substitution
The 3-fluorophenyl group exhibits limited reactivity due to fluorine’s electron-withdrawing effects. Directed substitution occurs at the para position relative to fluorine under harsh conditions:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 1-(3,4-Dimethoxybenzoyl)-2-{[(3-fluoro-4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | 41% |
Reduction Reactions
The 4,5-dihydroimidazole ring undergoes partial or full saturation under catalytic hydrogenation:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ring saturation | H₂ (1 atm), Pd/C, EtOH, RT, 24 h | 1-(3,4-Dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-1H-imidazole | 89% |
Demethylation of Methoxy Groups
The 3,4-dimethoxybenzoyl group undergoes demethylation under strongly acidic conditions:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Demethylation | BBr₃ (3 eq), CH₂Cl₂, −78°C to RT, 12 h | 1-(3,4-Dihydroxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | 66% |
Stability Under Hydrolytic Conditions
The benzoyl group resists hydrolysis under standard conditions but degrades under extreme acidity:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux, 24 h | 3,4-Dihydroxybenzoic acid + 2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | 58% |
Scientific Research Applications
Structural Overview
The compound features:
- A dihydroimidazole ring
- A dimethoxybenzoyl moiety
- A sulfanyl group attached to a fluorophenyl group
This unique combination of substituents enhances its potential for interaction with various biological targets, making it a subject of interest in pharmaceutical research.
Antimicrobial and Anti-inflammatory Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial and anti-inflammatory activities. The presence of the dimethoxybenzoyl group may enhance its efficacy against various pathogens and inflammatory conditions. Studies have shown that slight modifications in the substituents on the imidazole nucleus can lead to improved biological activity .
Potential in Treating Metabolic Disorders
Preliminary studies suggest that 1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may modulate biochemical pathways linked to metabolic disorders . Its interactions with enzymes and receptors could lead to alterations in lipid profiles, making it a candidate for further pharmacological studies aimed at understanding its mechanism of action.
Cancer Research
The compound's structural diversity allows for targeted interactions with biological systems, which could lead to novel therapeutic applications in cancer treatment. Similar imidazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound's potential as an anti-cancer agent warrants further investigation .
Case Study 1: Antimicrobial Activity Assessment
A study conducted on various imidazole derivatives demonstrated that modifications on the imidazole core significantly influenced their antimicrobial properties. The introduction of the dimethoxybenzoyl group was found to enhance activity against specific bacterial strains .
Case Study 2: Anti-Cancer Efficacy
In vitro studies involving similar imidazole compounds indicate their potential as anti-mitotic agents in breast cancer cells. These compounds were shown to induce G2/M phase cell cycle arrest and apoptosis, suggesting that this compound could exhibit similar effects .
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues, emphasizing substituent variations and their implications:
Key Observations:
- Substituent Position 2: The (3-fluorobenzyl)sulfanyl group is shared with and compounds. Fluorine’s electronegativity may improve metabolic stability and membrane permeability compared to non-halogenated analogs .
- Bioactivity : The imidazolidin-4-one derivative () demonstrates anti-parasitic activity, suggesting that the 3,4-dimethoxyphenyl group could confer similar properties to the target compound .
Characterization Techniques:
Biological Activity
1-(3,4-Dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound recognized for its diverse biological activities. This compound belongs to the imidazole derivatives class, which has been extensively studied for their pharmacological properties. The unique structural features of this compound, including the dihydroimidazole ring and specific substituents, suggest potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 374.43 g/mol. The presence of the 3,4-dimethoxybenzoyl moiety is particularly noteworthy as it enhances the compound's potential for biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies have shown that it may influence cancer cell viability. For instance, compounds structurally related to this imidazole derivative have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The IC50 values for such compounds were reported to range from 7.82 to 10.21 µM, indicating potent anticancer properties comparable to established drugs like doxorubicin and sorafenib .
- Enzyme Modulation : The compound may interact with specific enzymes and receptors involved in metabolic pathways. This interaction could lead to alterations in lipid profiles and other metabolic processes, suggesting its potential utility in treating metabolic disorders.
- Cytotoxicity : The cytotoxicity of related imidazole derivatives has been quantified using assays such as MTT, revealing their ability to induce cell cycle arrest and apoptosis in various cancer models .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|---|
| 6c | HCT-116 | 7.82 | Doxorubicin (IC50: 24.06 µM) |
| 6i | HepG2 | 10.21 | Sorafenib (IC50: 45.4 µM) |
| 6h | MCF-7 | <30 | - |
Mechanistic Insights
In mechanistic studies, compounds similar to this compound have shown the ability to induce apoptosis through various pathways. For example, the compound's ability to cause cell cycle arrest was assessed by treating HepG2 cells with its IC50 concentration for 24 hours, leading to significant alterations in cell cycle progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for preparing 1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, alkylation, and acylation. For example:
Imidazole Core Formation : Use glyoxal, formaldehyde, and ammonia under acidic conditions to form the dihydroimidazole backbone .
Functionalization : Introduce the 3,4-dimethoxybenzoyl group via acylation (e.g., using 3,4-dimethoxybenzoyl chloride) and the 3-fluorophenylmethylsulfanyl moiety via thiol-alkylation .
- Optimization Tips : Vary solvents (DMF, dichloromethane) and catalysts (e.g., K₂CO₃) to improve yields. Monitor regioselectivity using TLC and adjust reaction times .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the presence of the dihydroimidazole ring (δ 3.5–4.5 ppm for CH₂ groups) and aromatic protons (δ 6.5–8.0 ppm for fluorophenyl and dimethoxybenzoyl groups) .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) stretches .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
Q. What biological screening assays are relevant for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus and C. albicans .
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms via fluorescence-based kinetic assays .
- Cytotoxicity : Evaluate in mammalian cell lines (e.g., HEK293) using MTT assays .
Advanced Research Questions
Q. How can computational methods predict the reactivity and mechanistic pathways of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states .
- Molecular Docking : Simulate interactions with biological targets (e.g., fungal CYP51) to rationalize observed bioactivity .
- Solvent Effects : Apply COSMO-RS models to predict solvation energies and optimize reaction conditions .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or bioactivity discrepancies)?
- Methodological Answer :
- Cross-Validation : Combine NMR, X-ray crystallography, and HRMS to confirm structural assignments .
- Computational Verification : Compare experimental IR spectra with DFT-simulated spectra to identify misassignments .
- Replication Studies : Repeat reactions under inert atmospheres to rule out oxidation artifacts .
Q. How can regioselectivity challenges during functionalization be addressed?
- Methodological Answer :
- Protective Groups : Temporarily block reactive sites (e.g., sulfanyl groups) with tert-butylthio or benzyl groups .
- Catalytic Control : Use Pd-mediated cross-coupling for precise aryl group installation .
- Kinetic vs. Thermodynamic Control : Adjust temperature (e.g., low temp for kinetic products) to favor desired isomers .
Q. What advanced spectroscopic techniques elucidate dynamic molecular behavior (e.g., tautomerism or conformational flexibility)?
- Methodological Answer :
- Variable-Temperature NMR : Monitor proton shifts to detect tautomeric equilibria in the imidazole ring .
- 2D NOESY : Identify spatial proximity between fluorophenyl and dimethoxybenzoyl groups to infer conformation .
- Solid-State NMR : Compare solution vs. crystalline phase behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
